molecular formula C22H24ClNO4 B2744354 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-(4-chlorophenyl)cyclopentanecarboxamide CAS No. 1396798-29-0

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-(4-chlorophenyl)cyclopentanecarboxamide

Cat. No. B2744354
CAS RN: 1396798-29-0
M. Wt: 401.89
InChI Key: CESVCMDSVXPTAI-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a benzodioxole, a hydroxypropyl group, a chlorophenyl group, and a cyclopentanecarboxamide. These groups are common in many pharmaceuticals and could potentially interact with various biological targets .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. For example, the hydroxypropyl group might be susceptible to reactions with acids or bases, and the chlorophenyl group could potentially undergo nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a benzodioxole and a chlorophenyl group could potentially increase its lipophilicity, which might affect its solubility and permeability .

Scientific Research Applications

Anticancer Activity

One area of application involves the study of substituted 2-hydroxy-N-(arylalkyl)benzamides for their antiproliferative and cytotoxic activity in cancer cell lines. Research has shown that compounds within this category, including structures closely related to N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-(4-chlorophenyl)cyclopentanecarboxamide, exhibit significant anticancer properties. A specific compound demonstrated reduced proliferation and induced apoptosis in the melanoma cell line G361, highlighting the potential of these compounds in cancer therapy (Imramovský et al., 2013).

Antimicrobial and Antifungal Activities

The synthesis and biological activities of novel benzotriazole compounds containing a thioamide group, similar in structure to the subject compound, were explored for their antifungal activities. These studies revealed that such compounds possess significant antifungal properties, indicating their potential use in developing new antifungal agents (Xu et al., 2006).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Based on its structure, it could potentially interact with a variety of targets. For example, compounds with a benzodioxole group have been found to have activity against various cancer cell lines .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Compounds with similar structures have various safety classifications, so it’s difficult to predict without specific data .

Future Directions

The future research directions for this compound could include further studies to determine its biological activity, potential applications, and safety profile. It could also involve the development of new synthetic routes or the exploration of its reactivity .

properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-1-(4-chlorophenyl)cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClNO4/c1-21(26,16-6-9-18-19(12-16)28-14-27-18)13-24-20(25)22(10-2-3-11-22)15-4-7-17(23)8-5-15/h4-9,12,26H,2-3,10-11,13-14H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CESVCMDSVXPTAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1(CCCC1)C2=CC=C(C=C2)Cl)(C3=CC4=C(C=C3)OCO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-(4-chlorophenyl)cyclopentanecarboxamide

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